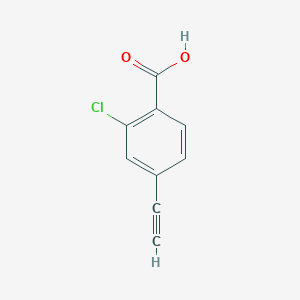

2-Chloro-4-ethynylbenzoic acid

Descripción

Significance of Ethynyl and Carboxylic Acid Functionalities in Organic Synthesis

The chemical reactivity of 2-Chloro-4-ethynylbenzoic acid is largely defined by its ethynyl (alkyne) and carboxylic acid functional groups. These groups are fundamental in organic synthesis, providing predictable and versatile reaction pathways. solubilityofthings.com

The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry. solubilityofthings.com Its acidic proton can be easily removed, and it readily participates in reactions to form derivatives such as esters, amides, and acyl halides. researchgate.net In synthetic strategies, the carboxylic acid moiety can act as a directing group, influencing the regioselectivity of reactions on the aromatic ring. It can also be protected during a reaction sequence and deprotected later, a common strategy in multi-step synthesis. wikipedia.org Furthermore, the ability of carboxylic acids to form strong hydrogen bonds influences the physical properties and crystal packing of molecules. researchgate.netresearchgate.net

The ethynyl group (-C≡CH) , a terminal alkyne, is a high-energy, linear functional group that serves as a cornerstone for constructing molecular complexity. mdpi.com It is particularly valued for its participation in a variety of powerful coupling reactions. These include:

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a fundamental method for forming carbon-carbon bonds. vulcanchem.comacs.org

Azide-Alkyne Cycloaddition (Click Chemistry): The copper-catalyzed reaction between an alkyne and an azide to form a stable triazole ring is a highly efficient and widely used "click" reaction for linking different molecular fragments. vulcanchem.com

Hydrofunctionalization: The addition of various X-H bonds across the triple bond can introduce new functional groups and create diverse molecular structures. mdpi.com

The presence of both these functionalities in a single molecule allows for orthogonal chemical strategies, where one group can be reacted selectively while the other remains intact for subsequent transformations.

Relevance of Halogenated Benzoic Acids in Contemporary Chemical Science

Halogenated benzoic acids are a class of compounds with significant relevance in modern chemical science. mdpi.com The introduction of a halogen atom onto the benzoic acid framework profoundly influences the molecule's electronic properties, lipophilicity, and steric profile. mdpi.comresearchgate.net These modifications are critical in tuning the biological activity and physical characteristics of molecules for various applications.

Fluoro- and chloro-substituted benzoic acid derivatives are frequently used as precursors or key intermediates in the synthesis of pharmaceuticals and agrochemicals, such as pesticides. mdpi.comchemscene.com The halogen atom can serve as a reactive handle for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions. For instance, the chlorine atom in this compound can potentially participate in reactions like Suzuki or Buchwald-Hartwig couplings, further expanding its synthetic utility.

Overview of Research Directions for this compound

The unique arrangement of functional groups in this compound positions it as a valuable building block for targeted research applications, primarily in the fields of medicinal chemistry and materials science.

In Medicinal Chemistry: This compound serves as a versatile scaffold for the synthesis of novel bioactive molecules. The ethynyl group can be used to link the molecule to other complex fragments via stable, covalent bonds using click chemistry or Sonogashira coupling, a common strategy in fragment-based drug discovery. vulcanchem.comacs.org The halogenated benzoic acid motif is found in numerous drug molecules, and the specific 2-chloro substitution pattern can be explored to optimize binding interactions with biological targets like enzymes or receptors. vulcanchem.comrsc.org Research can be directed towards synthesizing series of compounds where the carboxylic acid is converted to amides or esters, and the ethynyl group is coupled with various partners to explore structure-activity relationships.

In Materials Science: The rigid, linear nature of the ethynyl group makes it an attractive component for the construction of novel polymers and functional materials. 4-Ethynylbenzoic acid, a related compound, is used to synthesize dendritic helical poly(phenylacetylenes) and photosensitizers for dye-sensitized solar cells. Similarly, this compound could be polymerized or incorporated into larger conjugated systems. The presence of the chlorine atom offers a potential site for post-polymerization modification, allowing for the fine-tuning of the material's electronic and physical properties. Research in this area may focus on creating new organic electronic materials, sensors, or porous polymers.

| Functional Group | Potential Reaction Types | Application Area |

| Ethynyl | Sonogashira Coupling, Click Chemistry, Hydrofunctionalization | Medicinal Chemistry, Materials Science vulcanchem.commdpi.comacs.org |

| Carboxylic Acid | Esterification, Amidation, Acyl Halide Formation | Medicinal Chemistry, Polymer Synthesis researchgate.net |

| Aryl Chloride | Suzuki Coupling, Buchwald-Hartwig Amination | Medicinal Chemistry, Advanced Synthesis rsc.org |

Propiedades

IUPAC Name |

2-chloro-4-ethynylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h1,3-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAVYSBZAHLZNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901299215 | |

| Record name | Benzoic acid, 2-chloro-4-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168559-67-7 | |

| Record name | Benzoic acid, 2-chloro-4-ethynyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2168559-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-4-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2-chloro-4-ethynylbenzoic Acid and Its Precursors

Strategies for Introducing the Ethynyl Moiety

The formation of the carbon-carbon triple bond on the aromatic ring is a critical step. This is typically achieved through modern cross-coupling reactions, which offer high efficiency and functional group tolerance.

The Sonogashira coupling is a widely employed method for forming C(sp²)-C(sp) bonds, making it an ideal choice for introducing an ethynyl group onto an aryl halide. libretexts.org In a potential synthesis of 2-chloro-4-ethynylbenzoic acid or its ester precursor, this reaction would involve the coupling of a terminal alkyne with a di-halogenated benzoic acid derivative, such as methyl 2-chloro-4-iodobenzoate or methyl 2-chloro-4-bromobenzoate.

The reaction is catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst and an amine base. researchgate.netthieme-connect.com The higher reactivity of aryl iodides and bromides compared to aryl chlorides allows for selective coupling at the 4-position. For instance, pentaiodobenzoic acid has been shown to undergo pentaphenylethynylation in the presence of a palladium catalyst. sci-hub.box While copper is a traditional co-catalyst, copper-free versions of the Sonogashira reaction have been developed to avoid the homocoupling of terminal alkynes, which simplifies product purification. thieme-connect.com

A plausible route starts with a 2-chloro-4-halobenzoic acid ester. This precursor would be reacted with a protected alkyne, like trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a base (e.g., triethylamine), with or without a copper(I) salt. The silyl protecting group is then removed to yield the terminal alkyne.

| Aryl Halide Precursor | Alkyne | Catalyst System | Product | Ref |

| 2-Halobenzoic acid | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst (optional), Amine base | 2-Alkynylbenzoic acid derivative | researchgate.net |

| Pentaiodobenzoic acid | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Triethylamine | Pentakis(phenylethynyl)benzoic acid | sci-hub.box |

| 5-Iodouracil | Various terminal alkynes | Pd catalyst | 5-Alkynyluracils | thieme-connect.com |

An alternative, more atom-economical approach is the direct C-H alkynylation of a benzoic acid precursor. Ruthenium-catalyzed reactions have been developed that enable the ortho-alkynylation of benzoic acids, where the carboxylic acid group directs the functionalization to the adjacent C-H bond. acs.org These reactions can be performed under relatively mild conditions and tolerate a wide range of functional groups. nih.govresearchgate.net

For the synthesis of this compound, this strategy would ideally start from 2-chlorobenzoic acid. However, the directing effect of the carboxyl group would favor alkynylation at the C6 position. To achieve the desired 4-ethynyl product, a starting material like 3-chlorobenzoic acid would be required, which would be alkynylated at the C2 and C6 positions. A more direct route to a para-alkynylated product would necessitate a different catalytic system capable of meta or para C-H functionalization, which is less common. Research has shown that ruthenium(II) catalysis is effective for the C-H alkynylation of various benzoic acids with bromoalkynes, proceeding through a proposed metalation and alkyne insertion mechanism. nih.gov

| Benzoic Acid Substrate | Alkyne Partner | Catalyst System | Key Feature | Ref |

| Benzoic Acids | Bromoalkynes | [RuCl₂(p-cymene)]₂ | ortho-alkynylation directed by the carboxylic acid group. | nih.gov |

| Naphthols | Bromoalkynes | [RuCl₂(p-cymene)]₂ | peri-alkynylation with high regiocontrol. | acs.org |

| Weakly Coordinating Benzoic Acids | Silyl-protected alkynes | Ruthenium(II) biscarboxylate complexes | Enables C-H functionalization with various electrophiles. | acs.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Approaches for Halogenation at the Ortho Position

Introducing the chlorine atom at the C2 position (ortho to the carboxylic acid) is another key synthetic challenge. This can be accomplished by direct halogenation of a 4-substituted benzoic acid precursor. The carboxylic acid group can act as a directing group, facilitating functionalization at the ortho C-H bond.

Transition metal-catalyzed C-H activation provides a powerful tool for such regioselective halogenations. Iridium-catalyzed methods have been developed for the selective ortho-monoiodination of benzoic acids under mild conditions, using reagents like N-iodosuccinimide (NIS). d-nb.infodiva-portal.orgacs.org These reactions often proceed without the need for strong bases or additives, which enhances functional group tolerance. acs.org Similarly, palladium-catalyzed methods for the direct ortho-arylation of benzoic acids have been established, which proceed via a carboxylate-directed C-H activation mechanism. acs.org Adapting these catalytic systems for chlorination, for example by using N-chlorosuccinimide (NCS) as the halogen source, represents a viable strategy for synthesizing the this compound precursor from 4-ethynylbenzoic acid.

Directed Halogenation Methodologies

The synthesis of the target compound necessitates the specific placement of a chlorine atom at the C-2 position (ortho to the carboxylic acid). Standard electrophilic halogenation of benzoic acid typically yields meta-substituted products due to the electron-withdrawing and meta-directing nature of the carboxylic acid group. doubtnut.com Therefore, achieving ortho-chlorination requires specialized "directed" strategies wherein a directing group guides the halogenating agent to the desired position.

Transition-metal-catalyzed C-H activation is a powerful tool for this purpose. While many protocols have been developed for meta-C-H functionalization, methods for ortho-halogenation are also established. acs.org For instance, iridium-catalyzed C-H activation has been shown to be highly effective for the ortho-iodination of benzoic acids under mild conditions, often without the need for additional bases or additives. acs.org A similar directing-group-assisted strategy can be envisioned for ortho-chlorination, where the carboxylic acid group coordinates to a metal center, positioning the catalyst to activate the adjacent C-H bond for reaction with a chlorine source.

Another approach involves starting with a precursor that already contains a directing group at the ortho position, which is later converted into the carboxylic acid. For example, chlorination can be performed on a starting material where an ortho-directing group facilitates the reaction, followed by subsequent chemical transformation of that group into the final carboxylic acid.

Synthesis from Halogenated Benzoic Acid Derivatives

A common and highly effective strategy for synthesizing this compound involves the introduction of the ethynyl group onto a pre-existing dihalogenated benzoic acid precursor. The most prevalent method for this transformation is the Sonogashira cross-coupling reaction.

This approach would typically start with a 2-chloro-4-halobenzoic acid, such as 2-chloro-4-iodobenzoic acid or 2-chloro-4-bromobenzoic acid . The greater reactivity of aryl iodides and bromides in palladium-catalyzed coupling reactions makes them ideal substrates. researchgate.net The core of the synthesis is the coupling of the halogenated benzoic acid with a terminal alkyne, often a protected form like (trimethylsilyl)acetylene . This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base. Following the coupling, a deprotection step is performed to reveal the terminal ethynyl group.

A plausible synthetic sequence is outlined in the table below, drawing analogy from the synthesis of structurally related compounds.

Table 1: Representative Synthesis via Sonogashira Coupling

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Chloro-4-iodobenzoic acid | (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N (Triethylamine) | 2-Chloro-4-((trimethylsilyl)ethynyl)benzoic acid |

| 2 | 2-Chloro-4-((trimethylsilyl)ethynyl)benzoic acid | K₂CO₃ (Potassium carbonate), Methanol | This compound |

This table presents a representative, generalized synthetic pathway. Specific conditions may vary.

Advanced Synthetic Route Development

To improve efficiency, reduce waste, and streamline the synthesis of complex molecules like this compound, chemists are continuously developing more advanced synthetic routes. These include one-pot reaction sequences and the optimization of catalyst systems.

One-Pot Reaction Sequences

One-pot reactions, where multiple synthetic steps are performed in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource efficiency, and yield. For the synthesis of this compound, a one-pot procedure could potentially combine the ethynylation and a preceding or subsequent reaction step.

For instance, a domino reaction involving a Sonogashira coupling followed by an intramolecular cyclization has been used to synthesize phthalides in one pot from ortho-bromobenzoic acids and terminal alkynes. rsc.org While the goal here is not cyclization, this demonstrates the principle of tandem reactions initiated by Sonogashira coupling. A more direct application could involve a one-pot process starting from a precursor like 3-chloro-4-methylbenzoic acid. nih.gov This could involve the radical bromination of the methyl group, followed by conversion to an aldehyde, and subsequent transformation to the alkyne in a single sequence, although this would be a complex undertaking. More feasible one-pot syntheses often combine the coupling and deprotection steps of the Sonogashira reaction. jove.com Research into base-promoted cascade reactions also highlights the potential for combining multiple bond-forming events in a single pot without metal catalysis, offering a greener and more efficient synthetic strategy. acs.org

Catalyst Systems for Efficient Synthesis

The efficiency of the key Sonogashira coupling step is highly dependent on the catalyst system employed. These systems have evolved to become more active, stable, and versatile.

The classic Sonogashira catalyst system consists of a palladium(0) source, often generated in situ from a palladium(II) precatalyst like bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) , a copper(I) salt like copper(I) iodide (CuI) as a co-catalyst, and an amine base such as triethylamine . rsc.org The palladium component facilitates the oxidative addition to the aryl halide, while the copper co-catalyst is believed to form a copper-acetylide intermediate that undergoes transmetalation with the palladium center.

Modern advancements have focused on developing more robust and efficient catalysts, including copper-free systems to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. The use of specific phosphine ligands can dramatically influence the outcome of the reaction. For example, bulky and electron-rich ligands can promote the oxidative addition step and stabilize the catalytic species, allowing for the coupling of less reactive aryl chlorides.

The table below summarizes various catalyst systems used in Sonogashira and related cross-coupling reactions, highlighting the diversity of available methods.

Table 2: Comparison of Catalyst Systems for Sonogashira Coupling Reactions

| Catalyst/Precatalyst | Ligand | Co-catalyst | Base | Key Features |

|---|---|---|---|---|

| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | CuI | Et₃N | Classic, widely used system. |

| Pd(PPh₃)₂Cl₂ | (none additional) | CuI | Et₃N | Common precatalyst for standard Sonogashira reactions. rsc.org |

| Pd(OAc)₂ | TPPTS | CuI | K₂CO₃ | Water-soluble ligand (TPPTS) allows for reaction in aqueous media. researchgate.net |

| Pd₂(dba)₃ | Xantphos | None | DMAP | Copper-free system for decarbonylative Sonogashira coupling. |

| [Cp*IrCl₂]₂ | None | None | None | Iridium catalyst used for directed ortho-C-H iodination of benzoic acids. acs.org |

This table provides examples of catalyst systems and is not exhaustive. Conditions are substrate-dependent.

Chemical Reactivity and Derivatization of 2-chloro-4-ethynylbenzoic Acid

Reactions Involving the Ethynyl Group

The terminal alkyne is the most reactive site for a variety of addition and coupling reactions, making it a focal point for the derivatization of 2-Chloro-4-ethynylbenzoic acid.

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)) for Bioconjugation and Materials Science

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction is characterized by its mild conditions, high yields, and tolerance of a wide array of functional groups, making it ideal for applications in bioconjugation and materials science. medchemexpress.comnih.gov

In the context of bioconjugation, this compound can be tethered to biomolecules. For instance, its carboxylic acid group can be activated to form an amide bond with an amine-containing biomolecule. The resulting ethynyl-tagged molecule can then be "clicked" with an azide-functionalized partner, such as a protein, nucleic acid, or cell surface, enabling the creation of well-defined bioconjugates. core.ac.ukmdpi.com The CuAAC reaction has been successfully employed to link alkyne-functionalized molecules to DNA headpieces for the construction of DNA-encoded libraries. nih.gov

In materials science, the CuAAC reaction provides a powerful tool for the synthesis of functional polymers and materials. The ethynyl group of this compound can react with azide-functionalized monomers or polymers to create graft copolymers with tailored properties. nih.gov This approach allows for the precise introduction of specific functionalities, influencing the material's solubility, thermal stability, and electronic properties.

The general scheme for the CuAAC reaction is as follows:

R¹-C≡CH + R²-N₃ --(Cu(I) catalyst)--> R¹-C=CH-N=N-N-R²

| Reactant 1 | Reactant 2 | Catalyst | Product | Application Area |

| This compound derivative | Azide-functionalized biomolecule | Copper(I) | Triazole-linked bioconjugate | Bioconjugation |

| This compound derivative | Azide-functionalized monomer/polymer | Copper(I) | Triazole-containing polymer | Materials Science |

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of an E-H bond across the carbon-carbon triple bond of the ethynyl group. uniovi.es This class of reactions provides a direct and atom-economical route to a variety of functionalized alkenes. For this compound, this can include hydrohalogenation, hydroamination, and hydrocarboxylation, leading to the formation of vinyl halides, enamines, and vinyl esters, respectively. The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) is often controlled by the choice of catalyst and reaction conditions. Ruthenium-based catalysts, for example, have been shown to be highly effective in promoting the intermolecular addition of carboxylic acids to terminal alkynes. uniovi.es

Cyclization Reactions

The strategic positioning of the carboxylic acid and ethynyl groups in this compound facilitates intramolecular cyclization reactions, leading to the formation of valuable heterocyclic scaffolds.

The 6-endo-dig cyclization of 2-ethynylbenzoic acids is a well-established route to isocoumarins. researchgate.netresearchgate.net This transformation can be catalyzed by various transition metals, including rhenium, palladium, and copper. researchgate.netlookchem.comresearchgate.net For instance, treatment of 2-ethynylbenzoic acids with a catalytic amount of a rhenium complex, such as ReCl(CO)₅, selectively yields the corresponding isocoumarins. researchgate.net The regioselectivity of these cyclizations can be influenced by the catalyst system and the substituents on the aromatic ring and the alkyne. uniovi.esresearchgate.net

| Catalyst | Reaction Type | Product |

| Rhenium complexes (e.g., ReCl(CO)₅) | 6-endo-dig cyclization | Isocoumarins |

| Palladium catalysts | 6-endo-dig cyclization | Isocoumarins |

| Copper catalysts | 6-endo-dig cyclization | Isocoumarins |

In contrast to isocoumarin formation, the 5-exo-dig cyclization of 2-ethynylbenzoic acids leads to the synthesis of phthalides (isobenzofuranones). uniovi.essemanticscholar.org The regiochemical outcome of the cyclization—whether it proceeds via a 5-exo or 6-endo pathway—is often a delicate balance of factors including the nature of the catalyst, solvent, and temperature. uniovi.es For example, while rhodium(I) catalysts can favor the 6-endo cyclization of internal 2-alkynylbenzoic acids, they have been shown to preferentially yield the phthalide product when reacting with terminal 2-ethynylbenzoic acid. uniovi.es Similarly, organic base-catalyzed intramolecular cyclization of o-alkynylbenzoic acids can produce phthalides regioselectively. researchgate.netmolaid.com

A palladium-catalyzed tandem cyclization-coupling reaction of o-ethynylbenzoic acids with aryl iodides can also produce 3-arylmethylideneisobenzofuran-1-ones (phthalides). semanticscholar.org

| Catalyst/Reagent | Reaction Type | Product |

| Rhodium(I) complexes | 5-exo-dig cyclization | Phthalides |

| Organic bases | 5-exo-dig intramolecular cyclization | Phthalides |

| Palladium catalysts with aryl iodides | Tandem cyclization-coupling | 3-Arylmethylideneisobenzofuran-1-ones |

Isocoumarin Formation

Polymerization Reactions (e.g., Poly(phenylacetylene) Derivatives)

The ethynyl group of this compound can undergo polymerization to form poly(phenylacetylene) derivatives. These polymers are of interest due to their potential applications in areas such as conducting materials and liquid crystals. researchgate.net The direct polymerization of functionalized phenylacetylenes, especially those with polar groups like carboxylic acids, has historically been challenging. wiley.com However, the development of robust catalysts, particularly rhodium-based complexes, has enabled the direct polymerization of a variety of functionalized phenylacetylenes, including those containing carboxylic acid moieties, to yield high molecular weight polymers with low polydispersity. wiley.com

The properties of the resulting polymer, such as its stereoregularity and solubility, can be influenced by the choice of catalyst and polymerization conditions. acs.org

| Catalyst System | Polymer Type | Key Features |

| Rhodium complexes (e.g., [Rh(nbd)Cl]₂) | Poly(2-chloro-4-carboxyphenylacetylene) | High molecular weight, low polydispersity |

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a variety of chemical modifications, including the formation of esters and amides, which are fundamental transformations in medicinal chemistry and materials science.

The carboxylic acid moiety of this compound can be readily converted into an ester. This transformation is significant for two primary reasons: the development of prodrugs and the synthesis of functional intermediates. Esterification can enhance the lipophilicity of a molecule, which may improve its absorption and distribution in biological systems. The resulting ester can then be hydrolyzed back to the active carboxylic acid by endogenous esterases. This prodrug strategy is a well-established method in drug development. masterorganicchemistry.com

Simple alkyl esters, such as methyl 2-chloro-4-ethynylbenzoate, are common derivatives prepared through standard esterification protocols. google.com Furthermore, esterification is employed to create intermediates for more complex syntheses. For example, related benzoic acids are converted to benzyl esters as part of a multi-step synthetic sequence. acs.org

The conversion of the carboxylic acid to an amide is a cornerstone of organic synthesis, often used to link molecular fragments. For this compound, amidation can be achieved through several reliable methods. A common approach involves a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. labxing.com This acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide bond. chemistrysteps.com

Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using a variety of peptide coupling reagents. A procedure analogous to the synthesis of N,N-diethyl-4-ethynylbenzamide from 4-ethynylbenzoic acid involves reacting the acid with an amine in the presence of a coupling agent and a non-nucleophilic base. oup.com This method furnished the desired amide in a 50% yield, demonstrating a viable route for this class of compounds. oup.com Amidation can also proceed via activated esters, as discussed in the following section. rsc.orglibretexts.org

| Method | Reagents | Description | Reference |

|---|---|---|---|

| Two-Step (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | The carboxylic acid is activated by conversion to a highly reactive acyl chloride, which then readily reacts with an amine. | labxing.com |

| Direct Coupling | Amine, Coupling Agents (e.g., HATU, HOBt), Base | The carboxylic acid and amine are combined in the presence of reagents that facilitate amide bond formation in a single step. | oup.com |

| Via Activated Ester | 1. N-Hydroxysuccinimide, DCC/EDC 2. Amine | The acid is converted to a stable but reactive NHS ester, which is then isolated and reacted with an amine. | rsc.org |

For applications in bioconjugation or the assembly of complex molecular architectures, the carboxylic acid can be converted into an activated ester. The N-hydroxysuccinimide (NHS) ester is a prominent example. Glutamic acid, for instance, can be preactivated as an NHS ester to enable selective coupling with amines. rsc.org This strategy is directly applicable to this compound.

The formation of an NHS ester creates an amine-reactive intermediate that is more stable than an acyl chloride but highly susceptible to nucleophilic attack by the amino groups of proteins, peptides, or other molecules. rsc.org Research has shown that the NHS ester of the closely related 4-ethynylbenzoic acid is used to form amide bonds in the synthesis of multifunctional molecular scaffolds. rsc.orglibretexts.org This highlights the utility of NHS esters for the controlled, stepwise construction of complex products.

Decarboxylation, the removal of the carboxyl group and its replacement with a hydrogen atom, is a reaction that is generally difficult to achieve for aromatic carboxylic acids. Unlike aliphatic acids with a β-carbonyl group, which often decarboxylate readily upon heating, aromatic acids require more forcing conditions due to the strength of the sp² C-C bond. oup.comnih.gov

Studies on related halobenzoic acids indicate that high temperatures are necessary. For instance, the thermal decarboxylation of p-chlorobenzoic acid has been studied in high-boiling solvents such as resorcinol, where temperatures exceeding 200°C are required for the reaction to proceed. rsc.org More recent methods have employed photoredox catalysis to achieve decarboxylation of aryl carboxylic acids under milder conditions. libretexts.orgwikipedia.org However, specific decarboxylation studies focusing on this compound are not widely reported in the scientific literature, suggesting it is not a commonly employed transformation for this specific substrate.

Formation of Activated Esters (e.g., NHS Esters)

Reactivity of the Chloro Substituent

The chloro group on the aromatic ring provides another site for chemical modification, primarily through nucleophilic aromatic substitution.

Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. However, nucleophilic aromatic substitution (SNAr) can occur if the ring is "activated" by the presence of strong electron-withdrawing groups (EWGs). masterorganicchemistry.comwuxiapptec.com The SNAr mechanism proceeds in two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by elimination of the leaving group (in this case, chloride). masterorganicchemistry.com

In the case of this compound, the ring is substituted with two electron-withdrawing groups: the carboxylic acid (ortho to the chlorine) and the ethynyl group (meta to the chlorine). These EWGs reduce the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to nucleophilic attack. wuxiapptec.com The stabilization of the negative charge in the Meisenheimer complex is most effective when the EWGs are positioned ortho or para to the site of attack. masterorganicchemistry.com While the carboxylic acid is ortho, the ethynyl group is meta, which provides less stabilization. Nonetheless, the combined electronic pull of these groups is expected to facilitate SNAr reactions with strong nucleophiles under appropriate conditions. While SNAr reactions on highly activated systems like 2,4-dinitrochlorobenzene are common, and regioselectivity has been studied in detail on heterocyclic systems like 2,4-dichloropyrimidine, specific examples of SNAr on this compound itself are less documented. The feasibility of such a reaction would depend on the nucleophile's strength and the reaction conditions employed.

Metal-Catalyzed Cross-Coupling for Arylation (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. researchgate.net In the case of this compound, the chloro substituent serves as a handle for palladium-catalyzed cross-coupling with various arylboronic acids. While the ethynyl group can also participate in coupling reactions, the Suzuki reaction typically targets the aryl halide bond.

The reactivity of aryl chlorides in Suzuki coupling is generally lower than that of aryl bromides or iodides, often requiring more specialized catalytic systems to achieve efficient transformation. organic-chemistry.org These systems typically involve palladium catalysts with bulky, electron-rich phosphine ligands. organic-chemistry.org The reaction involves the coupling of an organoboron species, such as an arylboronic acid, with the aryl chloride in the presence of a palladium catalyst and a base. organic-chemistry.org

While specific studies on the Suzuki coupling of this compound are not extensively documented, the reactivity can be inferred from studies on other aryl chlorides. The general conditions involve a palladium source, a phosphine ligand, a base, and a suitable solvent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | 80-110 | High | organic-chemistry.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | RT-100 | High | organic-chemistry.org |

| [Pd₂(dba)₃] | Diaryl/Dialkyl Phosphine Oxide | Cs₂CO₃ | Toluene | 100 | High | researchgate.net |

| Pd(II) complexes | Bidentate Amine Ligands | K₂CO₃ | Water | RT | High | researchgate.net |

This table presents general conditions for Suzuki coupling of various aryl chlorides and may be applicable to this compound.

The choice of ligand is crucial for the successful coupling of aryl chlorides. Bulky and electron-donating phosphines are known to facilitate the oxidative addition step, which is often rate-limiting for these less reactive substrates. organic-chemistry.org

Mechanistic Investigations of Key Reactions

The derivatization of this compound can proceed through various metal-catalyzed pathways, each with a distinct mechanism that governs the outcome of the reaction.

Catalytic Mechanisms (e.g., Palladium, Rhenium, Copper Catalysis)

Palladium Catalysis (Suzuki Coupling):

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. semanticscholar.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl chloride (this compound) to form a Pd(II) intermediate. This is often the rate-determining step for aryl chlorides. semanticscholar.org

Transmetalation: The organoboron compound (arylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. semanticscholar.org

Rhenium Catalysis:

Rhenium complexes, such as ReCl(CO)₅, have been shown to catalyze the cyclization of 2-ethynylbenzoic acids. researchgate.netresearchgate.net These reactions typically favor a 6-endo-dig cyclization, leading to the formation of isocoumarin derivatives. researchgate.netuniovi.es The proposed mechanism involves the activation of the alkyne by the rhenium catalyst, followed by intramolecular attack of the carboxylic acid oxygen onto the activated alkyne. Investigations suggest that the rhenium catalyst promotes C-H bond activation and intramolecular nucleophilic cyclization. researchgate.net

Copper Catalysis:

Copper catalysts are also employed in the reactions of 2-ethynylbenzoic acids, often leading to cycloisomerization products. researchgate.net For instance, copper(II) acetate in an ionic liquid can catalyze the cyclization of 2-alkynylbenzoic acids. uniovi.es Copper-catalyzed reactions can also involve radical pathways, such as in the hydroboration of ynamides. nih.gov In the context of coupling reactions, copper can be used as a co-catalyst in Sonogashira reactions, although copper-free conditions have also been developed.

Regioselectivity and Stereoselectivity in Derivatization

The presence of both a carboxylic acid and an ethynyl group in this compound allows for intramolecular cyclization reactions, where regioselectivity becomes a key consideration.

Regioselectivity:

The intramolecular cyclization of 2-ethynylbenzoic acid derivatives can proceed via two main pathways:

5-exo-dig cyclization: This pathway leads to the formation of a five-membered ring, resulting in a phthalide (an isobenzofuranone) derivative.

6-endo-dig cyclization: This pathway results in a six-membered ring, forming an isocoumarin derivative.

The regioselectivity of the cyclization is highly dependent on the metal catalyst used. uniovi.es For instance, rhenium-catalyzed cyclizations of 2-ethynylbenzoic acids show a high selectivity for the 6-endo product (isocoumarin). researchgate.netuniovi.es In contrast, rhodium-catalyzed reactions can yield the 5-exo product (phthalide) as the major product when the alkyne is terminal. uniovi.es Palladium catalysis can lead to either regioisomer depending on the specific conditions and substituents on the starting material. semanticscholar.orgdntb.gov.ua For example, a palladium-catalyzed tandem cyclization-coupling reaction of o-ethynylbenzoic acids can produce a mixture of regio- and stereoisomers. semanticscholar.org

Stereoselectivity:

In reactions where new stereocenters are formed, such as in tandem cyclization-coupling reactions, stereoselectivity is an important aspect. For example, in the palladium-catalyzed reaction of a 2-ethynylbenzoic acid with an aryl iodide, the addition of the carboxylic acid and the aryl group across the alkyne can occur in a syn or anti fashion. semanticscholar.org It has been reported that such reactions can lead to a mixture of (E) and (Z) isomers of the resulting 3-arylmethylideneisobenzofuran-1-ones, with one isomer often being favored. semanticscholar.org The stereochemical outcome is influenced by the mechanistic pathway of the cyclization and subsequent coupling steps. semanticscholar.org

Applications in Medicinal Chemistry and Drug Discovery Research

Development of Bioactive Molecules

The structural components of 2-Chloro-4-ethynylbenzoic acid serve as key pharmacophoric elements or as versatile handles for synthetic elaboration, enabling its use in the creation of a wide range of therapeutic agents.

This compound and its close analog, 4-ethynylbenzoic acid, are recognized as important building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com The ethynyl group provides a reactive site for various coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), while the carboxylic acid and the chlorinated ring offer additional points for modification or interaction with biological targets. mdpi.commedchemexpress.com

This compound serves as a key intermediate for producing more complex molecules with potential therapeutic applications. For instance, derivatives of 4-ethynylbenzoic acid have been utilized in the patented synthesis of potent inhibitors targeting the bacterial enzyme LpxC, indicating a clear pathway for the integration of the 2-chloro variant in the development of new antibacterial agents. google.com Its utility is also demonstrated in the synthesis of precursors for advanced materials like dendritic helical poly(phenylacetylenes). sigmaaldrich.com The presence of the three distinct functional groups allows for a modular and versatile approach to building libraries of compounds for drug discovery screening.

The scaffold of this compound has been instrumental in the design of selective nuclear receptor modulators. A notable example is in the development of analogs of Bexarotene, a retinoid X receptor (RXR) agonist. nih.govresearchgate.net Structure-activity relationship (SAR) studies have explored the impact of substitutions on the benzoic acid ring of bexarotene-like molecules to optimize their agonist activity and selectivity. acs.orgacs.org

In one such study, a chlorinated analog, 2-Chloro-4-(1-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)vinyl)benzoic acid, was synthesized and evaluated for its performance as an RXR-specific agonist. nih.gov The synthesis of this and other halogenated analogs highlights the role of the chloro-substituted benzoic acid moiety in modulating the interaction between the ligand and the receptor, thereby influencing the biological response. nih.govresearchgate.net These studies underscore the utility of this chemical framework in designing molecules that can selectively activate or inhibit specific receptor pathways, a crucial aspect of modern drug development. nih.gov

Table 1: Examples of Bexarotene Analogs in Receptor Agonist Design

| Compound Name | Modification from Bexarotene | Research Focus | Reference |

|---|---|---|---|

| 2-Fluoro-4-(1-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)vinyl)benzoic acid | Fluorine atom ortho to the carboxylic acid | Synthesis of a selective RXR agonist. | nih.gov |

| 2-Chloro-4-(1-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)vinyl)benzoic acid | Chlorine atom ortho to the carboxylic acid | Synthesis of a selective RXR agonist. | nih.gov |

| (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid | Structural modification of the core | Development of RXR-selective modulators. | researchgate.net |

The structural features of this compound make it a suitable starting point for the design of various enzyme and protein-protein interaction inhibitors.

Bcl-2/Bcl-xL Inhibitors: The anti-apoptotic proteins Bcl-2 and Bcl-xL are key targets in cancer therapy. nih.govgoogle.com The design of potent small-molecule inhibitors often involves creating structures that can fit into specific hydrophobic pockets on the protein surface. Structure-based design strategies have led to the development of inhibitors where chloro-substituted aromatic rings are tethered to other fragments to achieve high binding affinity. nih.gov While direct synthesis from this compound is not explicitly detailed, its scaffold, containing a chloro-aromatic group, represents a logical starting point for fragment-based drug design targeting these proteins. nih.gov

LpxC Inhibitors: The enzyme LpxC is essential for the biosynthesis of lipid A in Gram-negative bacteria, making it a prime target for new antibiotics. nih.govnih.gov Research has shown that inhibitors containing a hydroxamate group to chelate the catalytic zinc ion are effective. googleapis.com Patents have described the synthesis of LpxC inhibitors using 4-ethynylbenzoic acid as a key building block to connect different parts of the molecule. google.com The introduction of a chlorine atom, as in this compound, offers a strategy for optimizing these inhibitors. The chlorine can modify the electronic properties and conformation of the molecule, potentially improving enzyme binding affinity or pharmacokinetic properties. researchgate.net

Applications in Materials Science and Advanced Materials Research

Polymer Chemistry and Functional Materials

The unique structure of 2-Chloro-4-ethynylbenzoic acid, possessing both a polymerizable ethynyl group and a functional carboxylic acid moiety, makes it a valuable monomer in polymer chemistry. Its incorporation into polymer chains can be used to create materials with tailored properties. While specific research focusing exclusively on this compound is limited, its applications can be understood by examining the established chemistry of its parent compound, 4-ethynylbenzoic acid, and related halogenated derivatives.

The terminal alkyne (ethynyl group) of this compound is a key functional group for the synthesis of conjugated polymers through cross-coupling reactions. The most prominent of these is the Sonogashira-Hagihara coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl halide. This reaction is a cornerstone in the synthesis of poly(para-phenyleneethynylene)s (PPEs), a class of rigid-rod conjugated polymers known for their exceptional photophysical and electronic properties.

In a typical polymerization, a dihaloaromatic monomer would be reacted with a diethynyl-aromatic monomer. Alternatively, an AB-type monomer, containing both a halide and an ethynyl group, can be used. This compound can act as a functional monomer or as an "end-capper" to terminate a polymer chain, introducing a carboxylic acid group at the chain's end. snu.ac.kr For instance, research on the synthesis of a water-soluble PPE copolymer involved an in-situ end-capping reaction using 4-ethynylbenzoic acid to introduce terminal carboxylic acid groups, which are valuable for bioconjugation. snu.ac.kr A similar role is anticipated for its 2-chloro derivative.

Furthermore, studies on related halogenated monomers, such as 2-iodo-5-ethynyl-benzoic acid derivatives, have demonstrated their use in the synthesis of functionalized poly(phenyleneethynylene) polymers designed to interact with biological macromolecules. google.com This highlights the utility of halogenated ethynylbenzoic acids as monomers for creating advanced, functional PPEs.

The incorporation of this compound into a polymer backbone is expected to significantly modify the material's properties.

Thermal Stability and Mechanical Strength : The rigid, aromatic structure of the monomer can enhance the thermal stability and mechanical strength of polymers. The ethynyl linkages contribute to a rigid-rod polymer backbone, which restricts segmental motion and can lead to high thermal decomposition temperatures. Research on polymers derived from 4-ethynylbenzoic acid has shown its utility in creating materials with enhanced thermal stability. chemimpex.com

Conductivity : As a component of conjugated polymers like PPEs or polyacetylenes, the monomer contributes to the delocalized π-electron system necessary for electrical conductivity. researchgate.net The chlorine atom, being an electron-withdrawing group, can modulate the electronic energy levels (HOMO/LUMO) of the polymer. This tuning of electronic properties is critical for applications in organic electronics.

Solubility and Processing : The carboxylic acid group can be converted to various esters or amides, allowing for fine-tuning of the polymer's solubility in different solvents. This is crucial for solution-based processing and fabrication of thin films for electronic devices.

Functionalization : The carboxylic acid is a versatile functional handle. It allows the polymer to be covalently linked to other molecules, nanoparticles, or surfaces, creating hybrid materials with combined properties.

| Property | Influence of this compound Moiety |

| Thermal Stability | Enhanced due to rigid aromatic and ethynyl groups. |

| Mechanical Strength | Increased rigidity from the polymer backbone. |

| Conductivity | Contributes to the conjugated system; chloro group modulates electronic properties. |

| Solubility | Carboxylic acid group allows for derivatization to control solubility. |

| Functionality | Provides a reactive site (carboxylic acid) for post-polymerization modification. |

Synthesis of Conjugated Polymers (e.g., Poly(para-phenyleneethynylene))

Development of Functionalized Surfaces and Nanomaterials

The carboxylic acid group of this compound serves as an effective anchor for grafting the molecule onto the surfaces of various materials, including metal oxides (e.g., TiO2, ZnO) and nanoparticles. This surface functionalization is a key step in creating hybrid materials with tailored interface properties. The ethynyl group can then be used for subsequent "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other functional units. mdpi.com This modular approach allows for the precise construction of complex surface architectures. The potential of 4-ethynylbenzoic acid to participate in the creation of functionalized surfaces and nanomaterials has been noted for its role in drug delivery and sensor technologies. chemimpex.com

Sensor Technologies and Biosensors

Conjugated polymers, particularly PPEs, are known for their highly sensitive fluorescence response to external stimuli, making them ideal for sensor applications. The fluorescence of these polymers can be quenched or enhanced by the binding of specific analytes.

By incorporating biorecognition elements (e.g., peptides, antibodies), polymers containing ethynylbenzoic acid derivatives can be designed as highly sensitive biosensors. The carboxylic acid group provides the necessary attachment point for these biological molecules. snu.ac.kr While direct evidence for this compound is pending, studies on 4-ethynylbenzoic acid show its use in creating fluorescent probes for biological imaging, aiding in the visualization of cellular processes. chemimpex.com The polymer backbone acts as a light-harvesting antenna, amplifying the signal upon a binding event. The chlorine atom in the 2-chloro derivative could potentially shift the emission wavelength, which might be advantageous for avoiding background autofluorescence in biological samples.

Role in Organic Electronics and Energy Storage Devices

The intrinsic electronic properties of molecules containing ethynyl linkages make them suitable for applications in organic electronics.

Organic Electronics : this compound can be used as a building block for organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through the chloro-substituent and extend conjugation via the ethynyl group is a key advantage.

Energy Storage : In the field of energy storage, derivatives of 4-ethynylbenzoic acid have been polymerized to create polyacetylene-based materials for use as organic electrodes in rechargeable batteries. sci-hub.se These organic radical batteries offer a sustainable alternative to traditional metal-based batteries. In one study, a polyacetylene derivative featuring pendant redox-active groups was synthesized from a monomer created by the esterification of 4-ethynylbenzoic acid. sci-hub.se This polymer served as a cathode material, demonstrating stable cycling performance. sci-hub.se The use of this compound could similarly lead to redox-active polymers for high-performance energy storage devices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C nuclei, as well as their interactions, a complete structural map of this compound can be assembled.

While specific experimental data for this compound is not widely published, the expected proton NMR (¹H NMR) spectrum can be predicted based on the analysis of structurally similar compounds. The spectrum is anticipated to show distinct signals corresponding to the carboxylic acid, aromatic, and ethynyl protons.

Key expected features in the ¹H NMR spectrum include:

A downfield singlet for the acidic proton of the carboxylic acid group, typically appearing above 10 ppm and often broadened due to hydrogen exchange. For example, the carboxylic acid proton in 2-ethynylbenzoic acid appears at approximately 11.62 ppm. rsc.org

Signals for the three protons on the benzene ring. These would likely appear in the aromatic region, between 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns (doublets and a doublet of doublets) would be dictated by the substitution pattern of the chloro and ethynyl groups. For comparison, the aromatic protons of 2-ethynylbenzoic acid are observed between 7.44 and 8.09 ppm. rsc.org

A sharp singlet corresponding to the terminal alkyne proton (C≡C-H). This signal is typically found in the 3.0-3.5 ppm range. In the related 4-ethynylbenzoic acid, this proton resonates at 3.27 ppm. acs.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet |

| Aromatic (-C₆H₃-) | 7.5 - 8.2 | Multiplet |

| Ethynyl (-C≡CH) | ~ 3.3 - 3.5 | Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Expected signals in the ¹³C NMR spectrum are:

The carbonyl carbon of the carboxylic acid group is expected in the range of 165-172 ppm. rsc.org

The six aromatic carbons would produce signals between approximately 120 and 140 ppm. The carbon atom bonded to the chlorine (C-Cl) and the carbons of the carboxylic acid and ethynyl groups will have their chemical shifts influenced by the electronic effects of these substituents.

The two sp-hybridized carbons of the ethynyl group are anticipated to resonate between 80 and 95 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C OOH) | 165 - 172 |

| Aromatic (-C ₆H₃-) | 120 - 140 |

| Ethynyl (-C ≡CH) | 80 - 95 |

To unambiguously assign all proton and carbon signals, especially for the complex aromatic region, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY would reveal correlations between adjacent protons, helping to establish the connectivity of the protons on the aromatic ring.

HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons.

HMBC would show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons, such as the carbonyl carbon and the aromatic carbons attached to the substituents, by observing their long-range correlations to nearby protons.

The choice of solvent is critical for NMR analysis. Deuterated solvents, in which hydrogen atoms are replaced by deuterium, are used to prevent the large signal of a protonated solvent from obscuring the signals of the analyte. labinsights.nl Common solvents for analyzing benzoic acid derivatives are chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). rsc.orgrsc.orgchemicalbook.com

Chloroform-d (CDCl₃) is a versatile solvent for many organic compounds. A residual peak from non-deuterated CHCl₃ is typically observed at 7.26 ppm. rsc.org

Dimethyl Sulfoxide-d₆ (DMSO-d₆) is more polar and is an excellent choice for dissolving carboxylic acids. It often facilitates the observation of the acidic COOH proton, which might otherwise exchange too rapidly. A residual solvent peak appears around 2.50 ppm, and it readily absorbs atmospheric water, which shows up as a broad peak around 3.33 ppm. chemicalbook.com

The chemical shifts of the analyte can be slightly different depending on the solvent used due to solvent-solute interactions. pitt.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. semanticscholar.orgscispace.com This precision is crucial for confirming the elemental composition of this compound (C₉H₅ClO₂). The calculated exact mass can be compared to the experimentally measured value to verify the molecular formula. rsc.orgnih.gov

For this compound, the expected monoisotopic mass is approximately 179.9978 Da for the ³⁵Cl isotope. A key feature in the mass spectrum would be the characteristic isotopic pattern of chlorine, which presents two major peaks corresponding to the natural abundance of its isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in an M+ peak and an M+2 peak with an intensity ratio of approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of analysis. rsc.orgsemanticscholar.org

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) [M-H]⁻ |

| C₉H₅ClO₂ | ³⁵Cl | 179.9902 |

| C₉H₅ClO₂ | ³⁷Cl | 181.9872 |

An in-depth analysis of this compound involves various spectroscopic and chromatographic methods to elucidate its structure and assess its purity. These analytical techniques are fundamental in confirming the identity and quality of the synthesized compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of molecules. By calculating the distribution of electrons, DFT can predict a molecule's stability, reactivity, and various electronic properties.

For 2-Chloro-4-ethynylbenzoic acid, DFT calculations help in understanding its chemical behavior. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These include electronegativity (the power to attract electrons), chemical hardness (resistance to change in electron distribution), and the electrophilicity index (a measure of electrophilic character).

Table 1: Calculated Electronic Properties and Reactivity Descriptors (Note: The following table contains representative data types derived from typical DFT calculations. Actual values from specific research studies would populate such a table.)

| Parameter | Description | Predicted Value (Illustrative) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.8 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |

| Electronegativity (χ) | Tendency to attract electrons | 4.15 eV |

| Chemical Hardness (η) | Resistance to deformation of electron cloud | 2.65 eV |

| Electrophilicity Index (ω) | Propensity to act as an electrophile | 3.25 eV |

Conformational Analysis and Molecular Geometry Optimization

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound. This process, known as geometry optimization, finds the lowest energy conformation of the molecule.

The analysis typically involves rotating the rotatable bonds, such as the C-C bond connecting the carboxylic acid group to the benzene ring, to map the potential energy surface. For this compound, the planar structure of the benzene ring is a key feature. The geometry optimization provides precise information about bond lengths, bond angles, and dihedral angles. For instance, calculations would yield the specific lengths of the C-Cl, C≡C, C=O, and O-H bonds, as well as the angles defining the shape of the molecule. These optimized geometric parameters are fundamental for accurately predicting other molecular properties.

Reaction Pathway and Transition State Calculations

Computational chemistry can model the step-by-step mechanism of chemical reactions involving this compound. By calculating the energy of the system along a reaction coordinate, scientists can identify the transition state—the highest energy point along the lowest energy path from reactants to products.

The energy required to reach this transition state is the activation energy, which determines the reaction rate. Such calculations can be used to predict the feasibility and kinetics of various reactions, such as the esterification of the carboxylic acid group or addition reactions across the ethynyl triple bond. These studies provide a theoretical framework for understanding how the chloro, ethynyl, and benzoic acid functionalities influence the molecule's reaction mechanisms.

Prediction of Spectroscopic Properties

Computational methods can predict the spectroscopic signatures of this compound, which is invaluable for interpreting experimental spectra and confirming the molecule's identity and structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and twisting motions of the chemical bonds. The predicted infrared (IR) and Raman spectra would show characteristic peaks for the functional groups present, such as the O-H stretch of the acid, the C=O stretch of the carbonyl, the C≡C stretch of the ethynyl group, and the C-Cl stretch.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is often used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These predictions help in the assignment of signals in experimental NMR spectra, providing clear evidence of the molecule's carbon skeleton and the chemical environment of each proton.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption. The calculations can determine the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions are linked to the π-electron system of the aromatic ring and its conjugation with the ethynyl and carboxyl groups.

Table 2: List of Compound Names Mentioned

| Compound Name |

|---|

Q & A

Q. What are the key considerations for synthesizing 2-Chloro-4-ethynylbenzoic acid, and what methodologies are commonly employed?

Synthesis typically involves introducing ethynyl and chloro substituents onto a benzoic acid backbone. A validated approach for analogous compounds (e.g., 2-chloro-4-sulfobenzoic acid derivatives) includes sulfonation followed by chlorination using reagents like thionyl chloride (SOCl₂) with dimethylformamide (DMF) as a catalyst . Purification via recrystallization (e.g., ethanol or aqueous mixtures) and characterization by NMR, IR, and mass spectrometry are critical for confirming structure and purity .

Q. How can researchers optimize crystallization conditions for this compound?

Crystallization often requires solvent selection based on polarity and hydrogen-bonding capacity. For structurally similar compounds (e.g., 2-amino-4-chlorobenzoic acid), ethanol is a common solvent for slow evaporation, yielding single crystals suitable for X-ray diffraction. Monitoring temperature and solvent saturation is essential to avoid amorphous precipitates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : Proton and carbon NMR identify substituent positions and confirm ethynyl (C≡CH) and chloro groups.

- IR : Detects carboxylic acid (C=O stretch ~1700 cm⁻¹) and ethynyl (C≡C stretch ~2100 cm⁻¹) functional groups.

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural configuration of this compound?

Single-crystal X-ray diffraction is the gold standard. Using software like SHELXL for refinement, researchers can determine bond lengths, angles, and intermolecular interactions. For example, intramolecular hydrogen bonds (e.g., N–H⋯O in related compounds) stabilize planar configurations, which can be visualized as S(6) ring motifs .

Q. What factors influence the compound’s stability under radical reaction conditions?

Kinetic studies of hydrated electrons (eₐq⁻) and hydroxyl radicals (·OH) in aqueous solutions suggest that chloro and ethynyl groups may alter reactivity. Radical scavenging experiments (e.g., pulse radiolysis) can quantify degradation pathways and half-lives, critical for applications in reactive environments .

Q. How should researchers address contradictions in experimental data (e.g., unexpected melting points or spectral anomalies)?

- Reproducibility : Verify synthesis and purification steps.

- Analytical Cross-Check : Use complementary techniques (e.g., HPLC with UV detection alongside NMR) to rule out impurities.

- Crystallographic Validation : Confirm molecular packing effects, as crystal defects or polymorphism can alter observed properties .

Q. What computational methods predict hydrogen-bonding networks in crystalline forms?

Density Functional Theory (DFT) and molecular dynamics simulations model intermolecular interactions. For example, centrosymmetric dimers linked via O–H⋯O bonds (observed in 2-amino-4-chlorobenzoic acid) can be predicted using software like Gaussian or Materials Studio .

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?

- In Silico Docking : Use software like AutoDock to screen against target enzymes (e.g., cyclooxygenase or kinases).

- In Vitro Assays : Measure IC₅₀ values via fluorescence-based or calorimetric methods. Ethynyl groups may enhance binding affinity through π-π stacking or covalent interactions .

Q. What intermediates are critical in the reaction mechanism for introducing the ethynyl group?

Sonogashira coupling (Pd-catalyzed cross-coupling of aryl halides with terminal alkynes) is a likely pathway. Key intermediates include palladium complexes and copper acetylides, which require inert conditions and rigorous exclusion of moisture .

Q. How to validate analytical methods for quantifying trace impurities in synthesized batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.